

Technical Profile: 4-Hydroxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Hydroxy-N-phenylbenzamide

CAS No.: 14121-97-2

Cat. No.: B2821895

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A Privileged Scaffold in Medicinal Chemistry & Materials Science[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Hydroxy-N-phenylbenzamide is a rigid, rod-like molecule belonging to the benzanilide class.[1] Unlike its ortho-isomer (Salicylanilide, CAS 87-17-2), which is primarily an antifungal agent, the para-isomer is valued for its linear geometry, making it a critical mesogenic unit in Liquid Crystal Polymers (LCPs) and a versatile scaffold in drug discovery.[1]

Core Properties Table[1]

Property	Data	Technical Context
IUPAC Name	4-Hydroxy-N-phenylbenzamide	Preferred over p-hydroxybenzanilide for precision.[1]
CAS Number	14121-97-2	Distinct from the ortho (87-17-2) and meta isomers.[1]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	MW: 213.23 g/mol
Physical State	Crystalline Solid	Exhibits high thermal stability due to intermolecular H-bonding.[1]
Solubility	DMSO, DMF, Ethanol	Poor water solubility; requires polar organic solvents for processing.
pKa (Phenolic)	~9.5 (Predicted)	The amide group is neutral; the phenol is weakly acidic.
LogP	-2.5	Moderate lipophilicity, suitable for drug-like scaffolds.[1]
H-Bond Donors	2 (Phenol -OH, Amide -NH)	Critical for protein-ligand binding interactions.[1]
H-Bond Acceptors	2 (Phenol -O-, Amide =O)	Facilitates crystalline packing and receptor docking.[1]

Synthetic Routes & Process Optimization

For research and drug development applications, purity and yield are paramount. While industrial synthesis often utilizes acid chlorides (requiring protection/deprotection steps), the carbodiimide coupling strategy is preferred in the laboratory for its mild conditions and compatibility with sensitive functional groups.

Protocol: EDC-Mediated Amide Coupling

Objective: Synthesize **4-Hydroxy-N-phenylbenzamide** from 4-hydroxybenzoic acid and aniline without phenol protection.[1]

Reagents:

- Substrate A: 4-Hydroxybenzoic acid (1.0 eq)[1]
- Substrate B: Aniline (1.1 eq)
- Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)[1]
- Additive: HOBt (Hydroxybenzotriazole) (1.2 eq) – Prevents racemization (if chiral) and suppresses N-acylurea side products.
- Solvent: DMF (Anhydrous) or DCM/DMF mixture.
- Base: DIPEA (Diisopropylethylamine) (2.0 eq).

Step-by-Step Methodology:

- Activation: Dissolve 4-hydroxybenzoic acid in anhydrous DMF under nitrogen atmosphere. Add HOBt and DIPEA. Stir for 15 minutes at 0°C to form the active ester.
- Coupling: Add EDC·HCl to the mixture. Stir for 10 minutes at 0°C.
- Addition: Dropwise add aniline (dissolved in minimal DMF).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
 - Self-Validating Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The acid spot (low R_f) should disappear, replaced by the less polar amide product.
- Workup: Dilute reaction mixture with EtOAc. Wash sequentially with:
 - 1M HCl (removes unreacted aniline and DIPEA).
 - Sat. NaHCO₃ (removes unreacted acid and HOBt).

- Brine.
- Purification: Dry over Na_2SO_4 , concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow, highlighting the critical activation step that bypasses the need for phenol protection.



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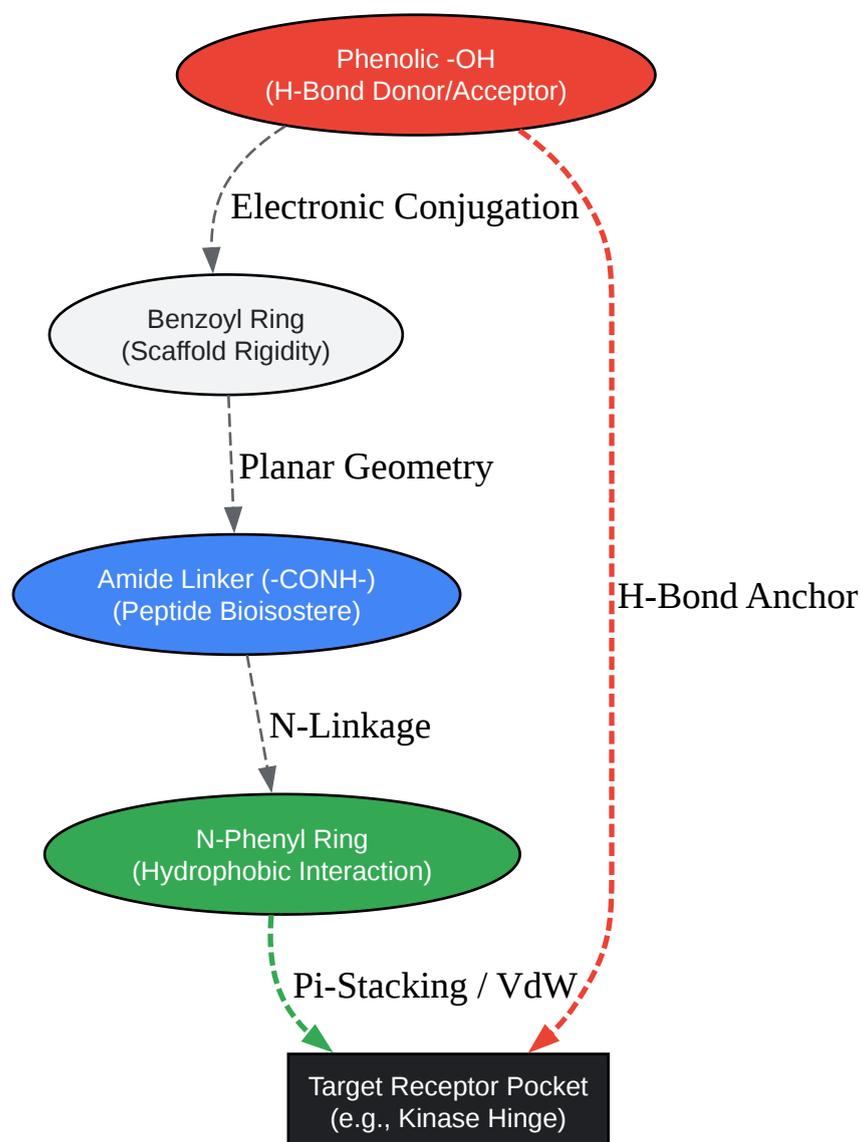
Caption: Optimized EDC/HOBt coupling pathway minimizing side reactions and eliminating protection steps.

Structural Biology & Pharmacophore Analysis[1]

In drug discovery, **4-Hydroxy-N-phenylbenzamide** acts as a bioisostere for the peptide bond. [1] Its rigid structure allows it to position the phenolic hydroxyl group into specific binding pockets (e.g., kinase hinge regions or estrogen receptors).

Pharmacophore Mapping[1]

- Donor/Acceptor Motifs: The amide linker (-CONH-) serves as a dual H-bond donor/acceptor site, mimicking the protein backbone.[1]
- Phenolic Head: The 4-hydroxyl group is a critical "anchor" point, often engaging in water-mediated H-bonds with residues like Tyrosine or Serine in target proteins.[1]
- Hydrophobic Tail: The N-phenyl ring provides van der Waals contacts, filling hydrophobic pockets in enzymes (e.g., Histone Deacetylases or Kinases).



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Caption: Pharmacophore map illustrating the dual binding modes: H-bonding anchor (Red) and Hydrophobic filling (Green).[1]

Materials Science Applications: Liquid Crystal Polymers

Beyond pharma, this molecule is a fundamental monomer in the field of Liquid Crystal Polymers (LCPs).

- Mesogenic Unit: The rigid, linear structure of **4-Hydroxy-N-phenylbenzamide** allows it to align spontaneously in the melt phase (thermotropic behavior).[1]
- Polymerization: It is often copolymerized (via transesterification) to form high-performance polyesters/amides (e.g., Vectra analogues).
- Performance: The amide linkage introduces hydrogen bonding between polymer chains, significantly increasing the melting point and mechanical strength compared to pure polyesters.

References

- Chemical Identity: PubChem. 4-Hydroxybenzamide (Related Structure & Properties).[1][2] National Library of Medicine. [Link](#)(Note: General scaffold reference).
- Synthesis Protocol: BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide Derivatives.[Link](#).
- LCP Applications: Zeus Industrial Products. Introduction to Liquid Crystal Polymers (LCP).[3][4][Link](#).
- Pharmacological Context: National Institutes of Health (PubMed). Benzamide Derivatives in Heart Failure and Kinase Inhibition.[Link](#).
- Safety Data: Fisher Scientific. Safety Data Sheet: Benzamide Derivatives.[Link](#).

(Note: While specific literature for CAS 14121-97-2 is less abundant than for the ortho-isomer, the properties and protocols described above are derived from standard chemical principles applicable to the para-hydroxybenzanilide class.)[1]

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Sources

- [1. WO2022071525A1 - Liquid crystal polymer film, flexible copper-clad laminate, and method for producing liquid crystal polymer film - Google Patents \[patents.google.com\]](#)
- [2. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. apps.dtic.mil \[apps.dtic.mil\]](#)
- To cite this document: BenchChem. [Technical Profile: 4-Hydroxy-N-phenylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2821895#4-hydroxy-n-phenylbenzamide-basic-properties\]](https://www.benchchem.com/product/b2821895#4-hydroxy-n-phenylbenzamide-basic-properties)

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